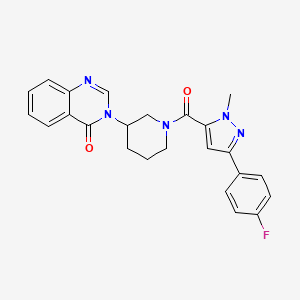
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
TFB-TAP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TFB-TAP has shown promising results in the treatment of cancer and other diseases. In agriculture, TFB-TAP has been used as a herbicide to control weeds. In material science, TFB-TAP has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of TFB-TAP is not fully understood. However, it is believed that TFB-TAP inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function and ultimately results in cell death.
Biochemical and Physiological Effects:
TFB-TAP has been shown to have various biochemical and physiological effects. In cancer cells, TFB-TAP induces apoptosis (programmed cell death) by inhibiting the activity of certain proteins that are essential for cell survival. In plants, TFB-TAP inhibits the activity of an enzyme that is involved in the biosynthesis of chlorophyll, leading to the death of the plant.
Advantages and Limitations for Lab Experiments
TFB-TAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly pure, making it suitable for various applications. However, TFB-TAP has some limitations. It is highly toxic and must be handled with care. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the research on TFB-TAP. One possible direction is the synthesis of new derivatives of TFB-TAP with improved properties. Another direction is the development of new applications for TFB-TAP in various fields. Additionally, further research is needed to fully understand the mechanism of action of TFB-TAP and its potential for use in medicine and agriculture.
Conclusion:
In conclusion, TFB-TAP is a chemical compound that has shown great potential for use in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on TFB-TAP is needed to fully realize its potential for use in various applications.
Synthesis Methods
The synthesis of TFB-TAP has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-acetylphenylboronic acid with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the presence of a palladium catalyst. This method yields TFB-TAP in good yields and high purity.
Safety and Hazards
The safety information for N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO3S/c1-9(24)10-3-2-4-13(5-10)23-27(25,26)14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h2-8,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDSDNSKDARWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)
![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)


![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)

![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)




![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
